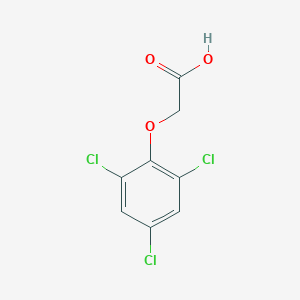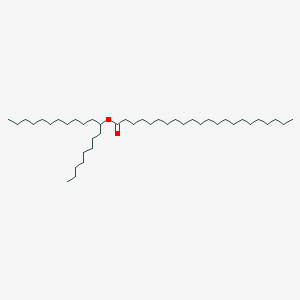![molecular formula C20H12 B167089 苯并[e]芘-d12 CAS No. 205440-82-0](/img/structure/B167089.png)
苯并[e]芘-d12
描述
Benzo[e]pyrene-d12 is a deuterated derivative of benzo[e]pyrene, a polycyclic aromatic hydrocarbon. This compound is particularly significant in environmental and analytical chemistry due to its isotopic labeling, which makes it an excellent internal standard for various analytical techniques .
科学研究应用
Benzo[e]pyrene-d12 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and high-performance liquid chromatography to quantify benzo[e]pyrene levels in environmental samples.
Environmental Studies: Helps in studying the impact of polycyclic aromatic hydrocarbons on the environment.
Biological Research: Used to investigate the metabolic pathways and biological effects of polycyclic aromatic hydrocarbons.
Industrial Applications: Employed in quality control processes to ensure the accuracy and precision of analytical measurements .
作用机制
Target of Action
Benzo[e]pyrene-d12, an isotope-labeled analog of the polycyclic aromatic hydrocarbon benzo[e]pyrene , primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor that can bind a variety of ligands, including exogenous aromatic hydrocarbons .
Mode of Action
Benzo[e]pyrene-d12 interacts with its primary target, AhR, triggering various toxicological effects . The activation of AhR can participate in regulating lipogenesis and lipolysis .
Biochemical Pathways
Upon entering the human body, numerous enzymes act on Benzo[e]pyrene-d12, transforming it into intermediates that are highly electrophilic in nature and can bind with DNA covalently . This process affects the normal functioning of DNA and can lead to mutations and other genetic alterations .
Pharmacokinetics
The pharmacokinetics of Benzo[e]pyrene-d12 involves its absorption, distribution, metabolism, and excretion (ADME) in animals . It is highly fat-soluble and therefore tends to accumulate in fat and liver tissues . The compound’s ADME properties significantly impact its bioavailability .
Result of Action
The activation of AhR by Benzo[e]pyrene-d12 can lead to cytotoxicity, proliferation of tumor cells, and alteration of gene expression . The biotransformation of Benzo[e]pyrene-d12 contributes to the formation of DNA lesions and stable DNA adducts, which are also concentration-dependent .
Action Environment
The action of Benzo[e]pyrene-d12 is influenced by environmental factors. For instance, polycyclic aromatic hydrocarbons (PAHs) of high molecular weight, including Benzo[e]pyrene-d12, are mainly adsorbed on the particulate phase and exhibit stronger carcinogenicity . This suggests that the compound’s action, efficacy, and stability can be influenced by its environmental context .
生化分析
Biochemical Properties
Benzo[e]pyrene-d12 interacts with various biomolecules in the cell. It has been shown to activate the aryl hydrocarbon receptor (AhR) pathway , which plays a crucial role in xenobiotic metabolism. The activation of AhR can lead to changes in the expression of various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of Benzo[e]pyrene-d12 on cells are multifaceted. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce inflammation and genetic toxicity in vessel-wall cells, contributing to cardiovascular diseases .
Molecular Mechanism
The molecular mechanism of action of Benzo[e]pyrene-d12 involves its interaction with the AhR pathway . This interaction leads to changes at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Benzo[e]pyrene-d12 can change over time in laboratory settings. While specific data on Benzo[e]pyrene-d12 is limited, studies on Benzo[a]pyrene, a related compound, have shown that it can cause structural damage to genetic material, accelerate lipid peroxidation, and disrupt protein metabolism .
Metabolic Pathways
Benzo[e]pyrene-d12 is involved in various metabolic pathways. It has been shown to influence amino acid, carbohydrate, and lipid metabolism pathways, as well as the nucleotide metabolism pathway .
Subcellular Localization
Studies on related compounds like Benzo[a]pyrene have shown that they do not accumulate in acidic compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzo[e]pyrene-d12 involves the deuteration of benzo[e]pyrene. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the exchange.
Industrial Production Methods: Industrial production of benzo[e]pyrene-d12 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The product is then purified using techniques such as chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions: Benzo[e]pyrene-d12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones and other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogenating agents such as chlorine or bromine in the presence of a catalyst
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced derivatives with added hydrogen atoms.
Substitution: Halogenated derivatives
相似化合物的比较
Benzo[e]pyrene-d12 is unique due to its deuterated nature, which makes it an excellent internal standard for analytical techniques. Similar compounds include:
Benzo[a]pyrene-d12: Another deuterated polycyclic aromatic hydrocarbon used as an internal standard.
Chrysene-d12: A deuterated derivative of chrysene, used in similar applications.
Fluoranthene-d10: A deuterated derivative of fluoranthene, used in environmental and analytical studies .
These compounds share similar applications but differ in their chemical structures and specific uses.
属性
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[e]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVHTIQJNYSSKO-AQZSQYOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C4=C3C5=C(C(=C(C(=C25)[2H])[2H])[2H])C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584153 | |
| Record name | (~2~H_12_)Benzo[e]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205440-82-0 | |
| Record name | (~2~H_12_)Benzo[e]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205440-82-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)







